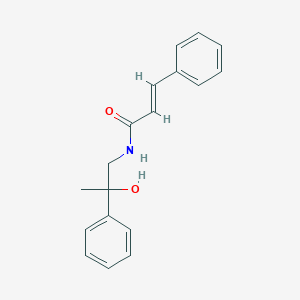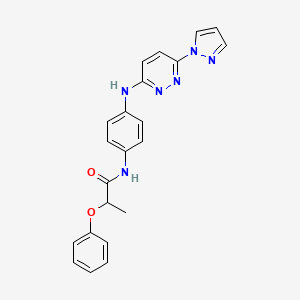![molecular formula C22H26N2O2 B2986088 N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 1421477-07-7](/img/structure/B2986088.png)
N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is part of a broader class of spiro compounds, which are characterized by a unique three-dimensional arrangement where two rings are connected through a single atom.
Wirkmechanismus
Target of Action
Related spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents .
Mode of Action
It is known that spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization . The 4-phenyl group of the piperidine is essential for binding with the receptor and occupies an equatorial position .
Biochemical Pathways
Related spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have been incorporated in a wide variety of pharmaceuticals and biochemicals .
Result of Action
Related spiro[chromane-2,4’-piperidine]-4(3h)-one compounds have shown their pharmacological potential in various therapeutic areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common approach is the condensation of a chromanone derivative with a piperidine derivative under acidic or basic conditions, followed by cyclization to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of high-throughput screening can also be employed to optimize reaction conditions and improve overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has been investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Vergleich Mit ähnlichen Verbindungen
N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide can be compared with other spirocyclic compounds, such as:
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but differs in its functional groups and overall reactivity.
Spirocyclic oxindoles: These compounds also feature a spirocyclic core and have been studied for their potential medicinal applications
The uniqueness of N-phenethylspiro[chroman-2,4’-piperidine]-1’-carboxamide lies in its specific combination of chroman and piperidine moieties, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(23-15-11-18-6-2-1-3-7-18)24-16-13-22(14-17-24)12-10-19-8-4-5-9-20(19)26-22/h1-9H,10-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYORABKWMSXNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)
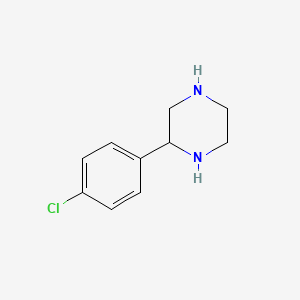

![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)

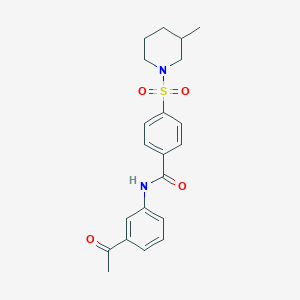

![2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2986018.png)

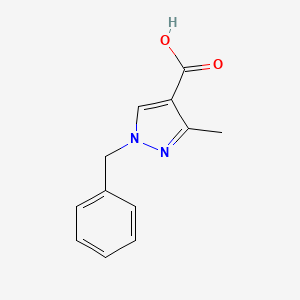
![N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2986024.png)

